Product packaging for Methyl 2-(2,4-difluorophenoxy)acetate(Cat. No.:CAS No. 449811-63-6)

Methyl 2-(2,4-difluorophenoxy)acetate

Cat. No.: B129661
CAS No.: 449811-63-6
M. Wt: 202.15 g/mol
InChI Key: IUBJMZJUWOIZRP-UHFFFAOYSA-N
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Description

Overview of Aryloxyacetate Chemical Scaffolds in Organic Synthesis

The aryloxyacetic acid framework is a well-established and valuable scaffold in organic chemistry. jetir.org These compounds and their derivatives are characterized by a carboxylic acid or ester group linked to an aromatic ring via an ether bond. This structural motif is present in a wide array of biologically active molecules, including herbicides and pharmaceuticals. nih.govbeilstein-journals.orgnih.govbeilstein-archives.orgbeilstein-archives.orgnih.govnih.govresearchgate.net

The synthesis of aryloxyacetates is typically achieved through the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alpha-haloacetic acid or its ester in the presence of a base. google.com This straightforward and versatile synthetic route allows for the introduction of a wide variety of substituents on the aromatic ring, enabling the fine-tuning of the molecule's properties. The reactivity of the carboxylic acid or ester group also provides a handle for further chemical modifications, making aryloxyacetates valuable intermediates in multi-step synthetic sequences. unishivaji.ac.in

Significance of Fluorine Substitution in Organic Compounds for Modulated Reactivity and Interactions

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. nih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound. ag.state.mn.uswikipedia.org

Fluorine substitution can lead to:

Increased metabolic stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

Enhanced binding affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets such as enzymes and receptors.

Altered acidity/basicity: The electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups.

Modified lipophilicity: The effect of fluorine on lipophilicity is complex and context-dependent, but it can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. mdpi.com

The strategic placement of one or more fluorine atoms can therefore be a key element in the design of molecules with improved efficacy and pharmacokinetic profiles.

Research Rationale for Investigating Methyl 2-(2,4-difluorophenoxy)acetate

The specific structure of this compound provides a clear rationale for its investigation. The combination of the proven aryloxyacetate scaffold with a 2,4-difluoro substitution pattern on the phenyl ring suggests a molecule designed to leverage the benefits of both components.

The 2,4-difluoro substitution is a common motif in medicinal chemistry. The fluorine atoms at these positions can influence the electronic properties of the aromatic ring and provide specific interaction points for binding to biological targets. Furthermore, they can enhance the metabolic stability of the molecule by blocking potential sites of hydroxylation.

Therefore, the investigation of this compound is likely driven by the hypothesis that this compound could exhibit interesting biological activity, potentially as an herbicide, a fungicide, or as a lead compound in drug discovery. researchgate.net Its synthesis and characterization provide a platform for exploring the impact of this specific fluorination pattern on the properties of the aryloxyacetate scaffold.

Scope and Structure of the Academic Research Outline

This article provides a focused overview of this compound within the context of contemporary chemical research. The structure of this article is designed to first introduce the foundational concepts of aryloxyacetate scaffolds and fluorine substitution. It then delves into the specific research rationale for the title compound. By adhering to this structure, the article aims to provide a clear and comprehensive understanding of the scientific interest in this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O3 B129661 Methyl 2-(2,4-difluorophenoxy)acetate CAS No. 449811-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,4-difluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBJMZJUWOIZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 2,4 Difluorophenoxy Acetate

Historical and Current Approaches to Aryloxyacetate Ester Synthesis

The synthesis of aryloxyacetate esters, a class of compounds to which Methyl 2-(2,4-difluorophenoxy)acetate belongs, has historically been accomplished through two primary pathways. The most common and long-standing method is the Fischer-Speier esterification, which involves the reaction of an aryloxyacetic acid with an excess of the desired alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comresearchgate.net This equilibrium-driven reaction is a cornerstone of organic synthesis. masterorganicchemistry.com

Another classical approach is based on the Williamson ether synthesis, where a phenol (B47542) is reacted with a haloacetate ester. researchgate.net In this nucleophilic substitution reaction, the phenol is typically deprotonated by a base to form a more nucleophilic phenoxide ion, which then displaces the halide from the haloacetate. researchgate.net

Current approaches have built upon these foundational methods, aiming to improve reaction efficiency, yield, and environmental footprint. Modern strategies often incorporate advanced techniques such as phase-transfer catalysis and microwave irradiation to accelerate reaction rates and enable the use of milder conditions. researchgate.net

Established Synthetic Routes for this compound

The production of this compound commonly relies on two well-established synthetic routes that mirror the historical methods for this class of compounds.

Esterification of 2-(2,4-difluorophenoxy)acetic Acid

This method involves the direct esterification of 2-(2,4-difluorophenoxy)acetic acid with methanol (B129727). The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The process, known as Fischer esterification, is a reversible reaction. libretexts.org To drive the equilibrium toward the formation of the desired ester product, Le Chatelier's principle is applied. libretexts.org This is typically achieved by using a large excess of methanol or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. libretexts.org Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product. libretexts.org

Alkylation Reactions Utilizing 2,4-Difluorophenol (B48109) and Methyl Haloacetates

This synthetic route is an application of the Williamson ether synthesis, where an O-alkylation reaction occurs between 2,4-difluorophenol and a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). The reaction is carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form the 2,4-difluorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate and displacing the halide ion to form the ether linkage. researchgate.net

Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The choice of solvent is also critical, with polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) often being employed to facilitate the reaction. researchgate.net

Table 1: Typical Reaction Conditions for Alkylation of 2,4-Difluorophenol

ReactantsBaseSolventTypical Temperature
2,4-Difluorophenol + Methyl ChloroacetatePotassium Carbonate (K₂CO₃)Acetone or Dimethylformamide (DMF)Reflux
2,4-Difluorophenol + Methyl BromoacetateSodium Hydroxide (NaOH)Acetonitrile (CH₃CN)Room Temperature to 80°C

Advanced Synthetic Strategies and Catalysis in this compound Production

To overcome some of the limitations of traditional methods, such as long reaction times or the need for harsh conditions, more advanced catalytic strategies have been developed.

Phase-Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). fzgxjckxxb.com In the context of synthesizing this compound via the alkylation route, PTC significantly enhances the reaction rate. researchgate.netcrdeepjournal.org

The process involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide or a polyether like polyethylene (B3416737) glycol (PEG-600), which transports the phenoxide anion from the solid or aqueous phase into the organic phase containing the methyl haloacetate. researchgate.netyoutube.com This circumvents the low solubility of the phenoxide salt in the organic solvent, allowing the reaction to proceed much more quickly and under milder conditions. researchgate.net The combination of PTC with microwave irradiation has been shown to lead to a rapid and high-yield synthesis of aryloxyacetates, often reducing reaction times from hours to mere minutes. researchgate.net

Table 2: Effect of Phase-Transfer Catalysts on Aryloxyacetate Synthesis Yield

CatalystReported Yield (%)Reference
None68 researchgate.net
Tetrabutylammonium Iodide86 researchgate.net
PEG-60095 (with microwave) researchgate.net

Yields are based on a model reaction for methyl p-nitrophenoxyacetate synthesis as reported in the cited literature. researchgate.net

Transition Metal-Catalyzed Coupling Approaches

Modern organic synthesis has increasingly utilized transition-metal catalysis for the formation of carbon-heteroatom bonds, including the carbon-oxygen bonds found in aryl ethers. diva-portal.org Methodologies such as the Buchwald-Hartwig and Ullmann cross-coupling reactions, which typically employ palladium or copper catalysts, represent a powerful alternative for the synthesis of aryloxyacetates.

In a potential application for the synthesis of this compound, a transition metal catalyst could facilitate the coupling of 2,4-difluorophenol (or a derivative) with a suitable methyl acetate (B1210297) synthon. For instance, an Ullmann-type condensation could involve the reaction of 2,4-difluorophenol with methyl bromoacetate in the presence of a copper catalyst and a base. Similarly, palladium-catalyzed C-O cross-coupling reactions, which are known for their broad functional group tolerance, could also be adapted for this purpose. These methods are at the forefront of synthetic chemistry and offer pathways that can proceed under relatively mild conditions with high efficiency. diva-portal.org

Asymmetric Synthesis Considerations for Chiral Analogues

This compound itself is an achiral molecule. However, the synthesis of chiral analogues, where a stereocenter is introduced into the molecule, is a significant area of interest in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological activities. nih.gov

The introduction of chirality into analogues of this compound could be achieved by modifying either the phenoxy or the acetate portion of the molecule. For instance, if a substituent were to be introduced at the α-position of the acetate group (the carbon adjacent to the carbonyl group), a chiral center would be created.

The asymmetric synthesis of such chiral α-aryloxycarboxylic acid derivatives can be approached in several ways. One common strategy involves the use of a chiral auxiliary. This involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another approach is through enantioselective catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For example, in a Williamson ether synthesis-type reaction to form a chiral α-substituted phenoxyacetate (B1228835), a chiral phase-transfer catalyst could be employed to control the stereochemistry of the alkylation step.

Furthermore, resolution of a racemic mixture of a chiral analogue could be employed. This involves separating the two enantiomers, often by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization, followed by removal of the resolving agent.

While specific examples of the asymmetric synthesis of chiral analogues of this compound are not abundant in readily available literature, the principles of asymmetric synthesis provide a clear framework for how such syntheses could be designed and executed. beilstein-journals.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. stmjournals.com This can be achieved through various strategies, including the use of greener solvents, alternative catalysts, and more energy-efficient reaction conditions.

In the context of the Williamson ether synthesis, traditional solvents like DMF and acetonitrile, while effective, have environmental and health concerns. Greener alternatives that are being explored for similar reactions include the use of more benign solvents like ionic liquids or even water, where possible. researchgate.net The use of phase-transfer catalysis (PTC) can be a particularly effective green approach. wikipedia.org A phase-transfer catalyst can facilitate the reaction between reactants that are in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide), thereby eliminating the need for a co-solvent and often allowing for milder reaction conditions. crdeepjournal.orgbiomedres.usoperachem.com

Microwave-assisted synthesis is another green technology that can be applied. Microwave heating can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. numberanalytics.com For the Williamson ether synthesis, microwave irradiation has been shown to accelerate the reaction, leading to higher yields in shorter times. brainly.com

For the esterification step, replacing strong mineral acids like sulfuric acid with solid acid catalysts is a greener alternative. Solid acids are often less corrosive, easier to handle, and can be recovered and reused, which simplifies the work-up procedure and reduces waste.

The principles of atom economy, which is a measure of how efficiently all the atoms in the reactants are incorporated into the final product, are also a key consideration. The Williamson ether synthesis, in its ideal form, has good atom economy, with the main byproduct being a salt. However, side reactions can reduce this. Optimizing reaction conditions to maximize the yield of the desired product and minimize byproducts is a crucial aspect of a green synthesis.

Comparative Analysis of Synthetic Efficiencies and Scalability for this compound

When evaluating the different synthetic routes to this compound, several factors must be considered, including reaction yield, purity of the product, cost and availability of starting materials, reaction conditions, and the ease of scale-up for industrial production.

Williamson Ether Synthesis vs. Nucleophilic Aromatic Substitution/Esterification:

The two-step approach involving the synthesis of 2-(2,4-difluorophenoxy)acetic acid followed by esterification offers the advantage of being able to purify the intermediate acid, which can lead to a higher purity final product. The Fischer-Speier esterification is a classic and scalable reaction, but its equilibrium nature requires strategies to drive the reaction to completion, such as using a large excess of alcohol or removing the water byproduct. masterorganicchemistry.com

Scalability Considerations:

For large-scale industrial production, factors such as heat transfer, mixing, and the handling of solids (like potassium carbonate in the Williamson synthesis) become critical. The use of phase-transfer catalysis in the Williamson ether synthesis can be particularly beneficial for scalability as it can improve reaction rates and facilitate the separation of the product from the aqueous phase.

The choice of solvent is also a major consideration for scalability. While solvents like DMF are effective, their high boiling points can make them difficult to remove, and their toxicity requires careful handling and waste management procedures. The development of scalable processes using greener solvents is an ongoing area of research.

Efficiency Comparison:

Factor Williamson Ether Synthesis (Direct) Two-Step (Acid formation then Esterification)
Number of Steps OneTwo
Potential Yield Generally good, but can be affected by side reactions.Can be high for both steps, leading to a good overall yield.
Product Purity May require careful purification to remove byproducts.Purification of the intermediate acid can lead to a purer final product.
Scalability Well-established and scalable, especially with phase-transfer catalysis.Both steps are independently scalable.
Green Aspects Can be made greener with PTC and alternative solvents/energy sources.Esterification can be made greener with solid acid catalysts.

Ultimately, the most efficient and scalable synthetic route will depend on the specific requirements of the manufacturing process, including the desired purity of the final product, cost constraints, and environmental regulations.

Spectroscopic and Advanced Analytical Characterization of Methyl 2 2,4 Difluorophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For Methyl 2-(2,4-difluorophenoxy)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR techniques, would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. Based on the structure of this compound, the following proton signals are expected:

Methyl Protons (-OCH₃): A singlet corresponding to the three equivalent protons of the methyl ester group. This signal is expected to appear in the range of 3.7-3.9 ppm due to the deshielding effect of the adjacent oxygen atom.

Methylene Protons (-OCH₂-): A singlet for the two equivalent protons of the methylene group. These protons are situated between two oxygen atoms, which would shift their resonance downfield, likely in the range of 4.7-4.9 ppm.

Aromatic Protons: The 2,4-difluorophenoxy moiety contains three aromatic protons, which will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

H-3: This proton is expected to appear as a multiplet due to coupling with H-5 and the fluorine at C-2 and C-4.

H-5: This proton would also be a multiplet, coupling with H-3, H-6, and the fluorine at C-4.

H-6: This proton is anticipated to be a multiplet due to coupling with H-5 and the fluorine at C-2.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-OCH₃3.8s-
-OCH₂-4.8s-
Aromatic-H6.8 - 7.2m-

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The presence of fluorine atoms will cause the signals for the aromatic carbons to appear as doublets or doublets of doublets due to carbon-fluorine (C-F) coupling.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
-OC H₃52-53
-OC H₂-65-67
C =O168-170
C -1150-152 (d)
C -2155-158 (dd)
C -3110-112 (d)
C -4158-161 (dd)
C -5115-117 (d)
C -6120-122 (d)

Note: The predicted chemical shifts are estimates. The 'd' and 'dd' in parentheses indicate expected splitting due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluorophenoxy Moiety

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will be split by each other and by neighboring protons.

Predicted ¹⁹F NMR Data

Fluorine AtomPredicted Chemical Shift (δ, ppm)Multiplicity
F at C-2-120 to -125m
F at C-4-110 to -115m

Note: The predicted chemical shifts are relative to a standard (e.g., CFCl₃) and can vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons (H-3, H-5, and H-6), helping to assign their specific resonances.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. It would also connect each aromatic proton to its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range coupling). This is a powerful tool for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons (-OCH₂-) to the carbonyl carbon (C=O) and to the aromatic carbon C-1. Correlations would also be observed from the methyl protons (-OCH₃) to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₈F₂O₃), the expected exact mass can be calculated.

Predicted HRMS Data

IonCalculated Exact Mass
[M+H]⁺203.0460
[M+Na]⁺225.0279

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways, initiated by the loss of the methyl group or the cleavage of the ether bond.

Potential Fragmentation Pathways:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass corresponding to [M - 31]⁺.

Cleavage of the C-O bond of the ether: This could lead to the formation of a 2,4-difluorophenoxy radical and a methyl acetate (B1210297) cation, or a 2,4-difluorophenoxide anion and a corresponding cation.

Decarbonylation: Loss of a carbonyl group (CO) from fragment ions is also a common pathway.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, primarily showing the molecular ion. For this compound (molar mass: 202.16 g/mol ), ESI-MS analysis in positive ion mode would be expected to prominently feature the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 203.17.

A common observation in ESI-MS is the formation of adducts with alkali metals or other ions present in the solvent or matrix. For instance, the sodium adduct [M+Na]⁺ is frequently detected and would appear at m/z 225.15 for this compound. The formation of such adducts can aid in the confirmation of the molecular weight.

While ESI is a soft technique, in-source fragmentation can be induced to provide structural information. Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion (m/z 203.17) would reveal characteristic fragmentation patterns. Based on the structure of this compound and fragmentation patterns of similar phenoxyacetate (B1228835) esters, several key fragmentation pathways can be predicted. Cleavage of the ester and ether bonds are common fragmentation routes.

Predicted ESI-MS/MS Fragmentation:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProbable Fragment Structure
203.17171.0432 (CH₄O)[C₈H₅F₂O₂]⁺
203.17143.0360 (C₂H₄O₂)[C₇H₅F₂O]⁺
203.17129.0174 (C₃H₆O₂)[C₆H₄F₂]⁺•
171.04143.0328 (CO)[C₇H₅F₂O]⁺

This table is generated based on theoretical fragmentation patterns for the specified compound.

Other ionization techniques, such as Electron Ionization (EI), provide more extensive fragmentation, which can be useful for structural elucidation and library matching. In an EI-MS spectrum, the molecular ion peak (M⁺• at m/z 202) might be observed, though it could be of low intensity. The fragmentation would likely involve the loss of the methoxy group (•OCH₃) to yield an ion at m/z 171, or the loss of the methoxycarbonyl radical (•COOCH₃) resulting in an ion at m/z 143.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its ester, ether, and difluorinated aromatic functionalities.

The most prominent peak would be the C=O stretching vibration of the ester group, which is expected to appear in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the aromatic ether linkages would result in strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹. The presence of the difluorinated benzene ring would be confirmed by aromatic C=C stretching bands around 1500-1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The C-F bonds on the aromatic ring give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ region.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100-3000MediumC-H StretchAromatic
~2950-2850MediumC-H StretchAliphatic (Methyl)
~1750StrongC=O StretchEster
~1600, ~1500Medium-StrongC=C StretchAromatic Ring
~1300-1100StrongC-F StretchAryl Fluoride
~1250StrongC-O StretchAryl Ether
~1150StrongC-O StretchEster

This table is generated based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by signals from the aromatic ring and the ester group.

Aromatic ring stretching vibrations typically give rise to strong Raman bands. The symmetric "ring breathing" mode of the substituted benzene ring would be a prominent feature, often observed around 1000 cm⁻¹. The C=O stretch of the ester is generally weaker in Raman than in IR but should be observable. The C-F bonds also have characteristic Raman signals.

Predicted Raman Shifts:

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~3080C-H StretchAromatic
~1610C=C StretchAromatic Ring
~1740C=O StretchEster
~1000Ring BreathingAromatic Ring
~850C-O-C StretchEther
~700-800C-F BendingAryl Fluoride

This table is generated based on typical Raman shifts for the functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wikipedia.org This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking.

As of the current literature survey, a crystal structure for this compound has not been published in crystallographic databases. Therefore, specific details regarding its solid-state conformation, crystal packing, and intermolecular interactions are not available.

However, analysis of structurally similar compounds, such as other phenoxyacetate derivatives, can provide insights. researchgate.net For small organic molecules containing fluorine, crystallographic studies often reveal the role of the fluorine atoms in directing crystal packing through weak hydrogen bonds or dipole-dipole interactions. nih.gov If suitable crystals of this compound were obtained, X-ray diffraction analysis would be expected to elucidate the planarity of the aromatic ring, the conformation of the acetate side chain relative to the ring, and how the molecules arrange themselves in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Gas Chromatography (GC)

Gas chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and quantifying it in reaction mixtures. A common setup for this analysis would involve a GC system equipped with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

For the separation, a capillary column would be employed. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be a suitable choice, providing good separation of the target compound from potential starting materials or byproducts.

The analytical method would involve dissolving a sample in a suitable solvent, such as ethyl acetate or dichloromethane, and injecting a small volume into the heated GC inlet. The oven temperature would be programmed to ramp from a lower temperature to a higher one to ensure the efficient separation of components with different boiling points. The retention time of the peak corresponding to this compound would be used for identification (by comparison to a pure standard), and the peak area would be used to determine its purity or concentration.

Typical GC-FID Parameters:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Carrier Gas Helium or Hydrogen
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
Injection Mode Split (e.g., 50:1)

This table presents a typical set of starting parameters for a GC-FID analysis of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For this compound, HPLC is employed to determine its purity, identify any process-related impurities, and monitor its stability under various conditions. A typical HPLC analysis involves a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). The differential partitioning of the analyte between the two phases results in its separation from other components in the mixture.

Detailed Research Findings

A common approach for the analysis of similar aromatic esters involves reversed-phase HPLC. In this mode, a nonpolar stationary phase, such as a C18-bonded silica column, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of this compound, a hypothetical, yet representative, HPLC method can be described. The compound would be dissolved in a suitable solvent, such as acetonitrile, and injected into the HPLC system. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light at specific wavelengths.

Below are interactive tables representing typical parameters for an HPLC method suitable for the analysis of this compound, based on methods for structurally related compounds.

Table 1: Representative HPLC Method Parameters

ParameterValue
Stationary Phase C18 (Octadecyl-silica)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Detector UV-Vis
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

Table 2: Illustrative Purity Analysis Results

CompoundRetention Time (min)Peak Area (%)
This compound5.899.5
Impurity A3.20.2
Impurity B7.10.3

Chemical Reactivity and Transformations of Methyl 2 2,4 Difluorophenoxy Acetate

Ester Hydrolysis and Transesterification Reactions

The ester group is a primary site for chemical transformation in Methyl 2-(2,4-difluorophenoxy)acetate. It readily undergoes both hydrolysis and transesterification reactions, which are fundamental processes in ester chemistry.

Ester Hydrolysis: Hydrolysis of the methyl ester leads to the formation of 2-(2,4-difluorophenoxy)acetic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of water and a strong acid catalyst, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the equilibrium toward the products, a large excess of water is generally used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process and is the more common laboratory method for ester hydrolysis. It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields the corresponding carboxylate salt (e.g., sodium 2-(2,4-difluorophenoxy)acetate), which can then be acidified in a separate step to produce the free carboxylic acid.

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com For this compound, this involves reacting it with a different alcohol (R'OH) to produce a new ester, this compound, and methanol. This reaction is also catalyzed by acids or bases. youtube.com

Acid-Catalyzed Transesterification: A proton source activates the ester's carbonyl group, making it more electrophilic and susceptible to attack by the new alcohol.

Base-Catalyzed Transesterification: An alkoxide, acting as a strong nucleophile, attacks the carbonyl carbon of the ester. masterorganicchemistry.com

To ensure a high yield of the desired product, the alcohol reactant (R'OH) is typically used in large excess to shift the equilibrium. wikipedia.org

The following table summarizes these common reactions.

Reaction TypeReagentsProductsConditions
Acidic HydrolysisH₂O, H⁺ (cat.)2-(2,4-difluorophenoxy)acetic acid + MethanolHeat, Excess H₂O
Basic Hydrolysis1. NaOH (aq) 2. H₃O⁺2-(2,4-difluorophenoxy)acetic acid + MethanolHeat
TransesterificationR'OH, H⁺ or RO⁻ (cat.)2-(2,4-difluorophenoxy)acetate + MethanolHeat, Excess R'OH

Functionalization Reactions of the Difluorophenoxy Moiety

The 2,4-difluorophenoxy ring is another key site for reactivity, with potential for both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) Investigations

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of such a reaction on this compound is determined by the directing effects of the substituents already present: the two fluorine atoms and the ether linkage (-OCH₂COOCH₃).

Directing Effects:

Fluorine atoms: Halogens are deactivating yet ortho, para-directing.

Alkoxy group (-OR): The ether linkage is a strongly activating, ortho, para-directing group due to the resonance donation of its lone pair electrons into the ring.

The powerful activating and directing effect of the alkoxy group is expected to dominate over the deactivating effects of the fluorine atoms. The available positions for substitution are C3, C5, and C6. The alkoxy group directs incoming electrophiles to its ortho (C6) and para (C4, already substituted) positions. Therefore, substitution is most likely to occur at the C6 position. The fluorine at C2 also directs to this position (para).

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to yield Methyl 2-(2,4-difluoro-6-nitrophenoxy)acetate.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would likely produce Methyl 2-(6-bromo-2,4-difluorophenoxy)acetate.

Friedel-Crafts Reactions: Acylation or alkylation, using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃), would also be directed to the C6 position. wikipedia.org Research on the Friedel-Crafts acylation of the related compound 2,4-difluorobiphenyl shows that substitution occurs, demonstrating the viability of such reactions on difluorinated rings. google.com

Due to the presence of the deactivating fluorine atoms, more forcing reaction conditions may be required compared to unsubstituted phenoxyacetate (B1228835) derivatives.

Nucleophilic Aromatic Substitution (NAS) Potential

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring. libretexts.org

The difluorophenoxy moiety in this compound is well-suited for NAS for two key reasons:

Activation: The two fluorine atoms are strongly electronegative and act as powerful electron-withdrawing groups, activating the ring toward nucleophilic attack.

Leaving Group: Fluoride (F⁻) is an excellent leaving group in SₙAr reactions, a consequence of the high polarization of the C-F bond which encourages the initial nucleophilic attack—the rate-determining step of the reaction. youtube.com

A strong nucleophile (e.g., an alkoxide, thiolate, or amine) could potentially displace one of the fluorine atoms at either the C2 or C4 position. Studies on similar molecules, such as the reaction of 3,4-difluoronitrobenzene with methyl 2-mercaptoacetate, have shown that a fluorine atom can be readily displaced via an SₙAr mechanism, supporting the potential for such reactions on this substrate. nih.gov

Reactions Involving the Ether and Acetate (B1210297) Linkages

The cleavage of the aryl ether bond (Ar-O-CH₂) in phenoxyacetates is a challenging transformation due to the high strength of this bond. Such reactions typically require harsh conditions.

Acidic Cleavage: Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave aryl ethers upon heating. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the adjacent methylene (-CH₂-) carbon. This would yield 2,4-difluorophenol (B48109) and a halogenated acetate derivative.

Lewis Acid Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for cleaving aryl ethers under non-aqueous conditions. youtube.com

These methods are generally less specific and may also promote hydrolysis of the ester group. More specialized catalytic methods, such as electrocatalytic hydrodeoxygenation, have been investigated for the cleavage of aryl ether linkages in lignin model compounds, which share structural similarities. bates.edu

Derivatization Strategies for Analogues of this compound

Modifications at the Ester Group

Beyond hydrolysis and transesterification, the methyl ester group serves as a handle for the synthesis of various analogues through other derivatization strategies.

Amidation: The ester can be converted into an amide, 2-(2,4-difluorophenoxy)acetamide, by reaction with ammonia or a primary/secondary amine. While direct reaction of an ester with an amine (aminolysis) is possible, it is often slow. A more efficient, common approach involves a two-step sequence:

Hydrolysis of the ester to the carboxylic acid, 2-(2,4-difluorophenoxy)acetic acid.

Coupling of the resulting acid with an amine using a peptide coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. mdpi.com

Reduction: The ester can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent will reduce the ester carbonyl group to yield 2-(2,4-difluorophenoxy)ethanol. This reaction provides a route to a different class of derivatives from the same starting material.

The following table outlines these derivatization strategies.

Reaction TypeReagentsProduct
Amidation (via acid)1. NaOH(aq), then H₃O⁺ 2. SOCl₂ or HBTU, Amine (R₂NH)2-(2,4-difluorophenoxy)-N,N-dialkylacetamide
Reduction1. LiAlH₄, Et₂O 2. H₂O work-up2-(2,4-difluorophenoxy)ethanol

Substitutions on the Difluorophenyl Ring

The chemical behavior of this compound in substitution reactions on the difluorophenyl ring is governed by the complex interplay of the electronic effects of its substituents: the two fluorine atoms and the phenoxyacetate group. The fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. Conversely, they possess lone pairs of electrons that can be donated into the ring via a resonance effect (+M). While the inductive effect is generally dominant for halogens, making them deactivators, the resonance effect directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution (S_EAr)

Given the strong deactivation of the ring, electrophilic aromatic substitution (S_EAr) reactions on this compound are expected to be slow and require harsh reaction conditions. The regioselectivity of such reactions is determined by the directing effects of the existing substituents.

The phenoxy group at C1 directs incoming electrophiles to the ortho (C6) and para (C4, already substituted) positions.

The fluorine atom at C2 directs to its ortho (C3) and para (C5) positions.

The fluorine atom at C4 directs to its ortho (C3, C5) positions.

The positions C3, C5, and C6 are therefore the potential sites for substitution. The C6 position is activated by the strong resonance donation from the ether oxygen. However, the C3 and C5 positions are favored by the directing effects of both fluorine atoms. Due to the powerful deactivating nature of the fluorine atoms, the positions meta to them (C3 and C5 relative to the C2-F, and C3 and C5 relative to the C4-F) are the least deactivated sites. Consequently, substitution is most likely to occur at the C5 position, which is meta to the C4-fluoro group and para to the C2-fluoro group.

Typical S_EAr reactions like Friedel-Crafts alkylation and acylation are generally ineffective on strongly deactivated aromatic rings and are therefore not expected to proceed under standard conditions. More forceful reactions, such as nitration, may be possible but would require aggressive reagents.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions and Products
Reaction TypeReagentsProbable Major ProductPlausible Conditions
NitrationFuming HNO₃ / conc. H₂SO₄Methyl 2-(2,4-difluoro-5-nitrophenoxy)acetateElevated temperature
Halogenation (Br)Br₂ / FeBr₃Methyl 2-(5-bromo-2,4-difluorophenoxy)acetateHeat, excess catalyst
SulfonationFuming H₂SO₄ (SO₃)Methyl 2-(2,4-difluoro-5-sulfophenoxy)acetateHigh temperature

Nucleophilic Aromatic Substitution (S_NAr)

In contrast to electrophilic substitution, the electron-deficient nature of the difluorophenyl ring makes it a prime candidate for nucleophilic aromatic substitution (S_NAr). In this reaction, a nucleophile attacks the ring, and one of the fluorine atoms acts as a leaving group. S_NAr reactions are facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov Both fluorine atoms contribute to this activation.

Substitution can theoretically occur at either the C2 or C4 position. The stability of the intermediate Meisenheimer complex often dictates the regioselectivity. Attack at the C4 position is generally favored in similar systems because the negative charge of the intermediate can be delocalized onto the para phenoxy group, providing additional stabilization. This pathway allows the ring to accommodate the incoming nucleophile more readily.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions
NucleophileReagent ExampleExpected Major Product
HydroxideSodium Hydroxide (NaOH)Methyl 2-(2-fluoro-4-hydroxyphenoxy)acetate
AlkoxideSodium Methoxide (NaOCH₃)Methyl 2-(2-fluoro-4-methoxyphenoxy)acetate
AmideSodium Amide (NaNH₂)Methyl 2-(4-amino-2-fluorophenoxy)acetate
ThiolateSodium Thiophenoxide (NaSPh)Methyl 2-(2-fluoro-4-(phenylthio)phenoxy)acetate

Kinetic and Thermodynamic Studies of Key Chemical Transformations

Kinetic Analysis

The rate of a chemical reaction is dictated by the height of the activation energy barrier (ΔG‡) of its rate-determining step.

For electrophilic aromatic substitution (S_EAr) , the rate-determining step is the initial attack of the electrophile on the aromatic ring to form a high-energy carbocation intermediate known as a sigma complex or arenium ion. wikipedia.org The reaction rate is described by the equation: Rate = k[Substrate][Electrophile] For this compound, the rate constant k is expected to be very small due to the high activation energy required to overcome the electronic deactivation of the ring by the two fluorine substituents.

For nucleophilic aromatic substitution (S_NAr) , the mechanism can be stepwise (forming a Meisenheimer intermediate) or concerted. nih.govspringernature.com In the common stepwise mechanism, the rate-determining step is typically the initial attack of the nucleophile to form the negatively charged intermediate. The rate law is: Rate = k[Substrate][Nucleophile] The rate of S_NAr reactions on haloaromatics follows an unusual trend for the leaving group: F > Cl > Br > I. This is because the rate-determining step is the formation of the intermediate, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which lowers the activation energy of the first step. libretexts.org

The Hammett equation , log(k/k₀) = ρσ, provides a method to quantify the effect of substituents on reaction rates. pharmacy180.comwikipedia.org The substituent constant σ measures the electronic effect of a substituent, while the reaction constant ρ measures the sensitivity of the reaction to these effects.

For S_EAr, the reaction constant ρ is negative, as electron-donating groups (negative σ) accelerate the reaction.

For S_NAr, ρ is positive, as electron-withdrawing groups (positive σ) stabilize the negative charge in the transition state and accelerate the reaction.

The substituents on this compound all have positive σ values, indicating they are electron-withdrawing. This is consistent with the prediction of a slow S_EAr rate and a more favorable S_NAr rate.

Table 3: Representative Hammett Sigma (σ) Constants for Substituents
Substituentσ_metaσ_paraElectronic Effect
-F+0.34+0.06Strong -I, Weak +M
-OCH₃+0.12-0.27Strong +M, Weak -I
-NO₂+0.71+0.78Strong -I, Strong -M
-CH₃-0.07-0.17Weak +I

Note: Values are illustrative for understanding electronic effects. The value for the -OCH₂COOCH₃ group is not standard but would be net positive due to inductive effects.

Thermodynamic Profile

The thermodynamic profile of a reaction is illustrated by a reaction coordinate diagram, which plots potential energy against the reaction progress.

For S_EAr , the diagram for a deactivated substrate like this compound would show a very high activation energy for the first step, leading to the formation of a high-energy, unstable sigma complex. The subsequent deprotonation step has a much lower activation energy, as it restores the favorable aromaticity of the ring.

Research Applications and Potential Areas for Investigation of Methyl 2 2,4 Difluorophenoxy Acetate

A Versatile Linchpin in Complex Molecule Synthesis

Methyl 2-(2,4-difluorophenoxy)acetate serves as a crucial synthetic intermediate and building block in the creation of more complex molecules. The phenoxyacetic acid moiety is a well-established pharmacophore and toxophore, and the introduction of fluorine atoms on the phenyl ring can significantly modulate the biological activity and physicochemical properties of the final product.

The ester functional group in this compound provides a reactive handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form phenoxyacetamides, and transesterification. These reactions allow for the facile incorporation of the 2,4-difluorophenoxyacetic acid scaffold into larger molecular frameworks, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. For instance, phenoxyacetic acid derivatives are key components in a range of bioactive compounds, and this fluorinated analogue offers a pathway to novel structures with potentially enhanced properties.

Advancing Agrochemical Science

The structural similarity of this compound to known phenoxy herbicides has prompted significant academic investigation into its potential applications in agrochemical science. The presence of the difluorophenyl group is of particular interest, as fluorine substitution is a common strategy for enhancing the efficacy and selectivity of pesticides.

Probing Molecular Interactions for Selective Weed Control

Research into the molecular interactions of phenoxyacetate (B1228835) herbicides is crucial for understanding their selective phytotoxic effects. These compounds often mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. The fluorine atoms in this compound can alter its electronic properties and binding affinity to target proteins in plants.

Computational docking studies on related phenoxyacetate derivatives have been employed to model their interactions with target enzymes, such as auxin-binding proteins. These studies help to elucidate the structural basis for their herbicidal activity and can guide the design of more effective and selective herbicides. The specific interactions of the difluoro-substituted phenyl ring with amino acid residues in the binding pocket of target proteins are a key area of investigation for understanding its potential for selective phytotoxicity.

A Theoretical Lens on Structure-Function Relationships

Theoretical studies, including Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in understanding the link between the chemical structure of phenoxyacetate derivatives and their herbicidal efficacy. By analyzing a series of related compounds, researchers can identify the key molecular descriptors that correlate with biological activity.

For this compound, the position and number of fluorine atoms are critical parameters in such studies. QSAR models for fluorinated benzoxazinones, another class of herbicides, have demonstrated that fluorine substituents play a pivotal role in their biological activity. researchgate.net Similar theoretical approaches can be applied to difluorophenoxyacetates to predict their herbicidal potential and to rationalize the observed structure-function relationships, aiding in the design of new and improved agrochemicals.

Potential in Material Science and Polymer Chemistry

The incorporation of fluorine atoms into organic molecules can impart unique properties, such as increased thermal stability, chemical resistance, and altered surface properties. This has led to investigations into the potential of using fluorinated monomers, such as those derived from this compound, in material science and polymer chemistry.

The synthesis of fluorinated polymers often involves the polymerization of monomers containing fluoroalkyl or fluoroaryl groups. researchgate.netacs.orgnih.govnih.govresearchgate.net While direct polymerization of this compound may not be the primary application, its derivatives could serve as valuable monomers. For instance, conversion to a polymerizable derivative, such as a vinyl or acrylic monomer, could enable its incorporation into polymer chains, potentially leading to materials with enhanced hydrophobicity, oleophobicity, and thermal stability. Research in this area is focused on synthesizing and characterizing such polymers to explore their potential applications in coatings, specialty plastics, and other advanced materials.

Illuminating Molecular Recognition and Binding Affinities

Fundamental studies on molecular recognition and binding affinities are essential for drug discovery and the development of new bioactive compounds. The 2,4-difluorophenoxy)acetate scaffold can be used as a probe to investigate the binding interactions with various biological targets.

Molecular docking and dynamics simulations are powerful tools to predict and analyze the binding modes and affinities of small molecules with proteins and enzymes. mdpi.comnih.govnih.govresearchgate.net By studying how this compound and its derivatives interact with the active sites of enzymes or the binding pockets of receptors, researchers can gain insights into the key intermolecular forces, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, that govern molecular recognition. This knowledge is invaluable for the rational design of more potent and selective inhibitors or agonists for therapeutic targets.

A Review of Patent Literature and Academic Publications

A survey of the patent landscape and academic literature reveals the growing interest in this compound and its structural analogues. While specific patents solely focused on this compound are not abundant, its core structure is frequently cited in patents for novel agrochemicals and pharmaceuticals.

For example, patent literature describes the use of difluorophenoxy moieties in the development of new herbicides and herbicide resistance genes. This indicates the commercial interest in harnessing the unique properties of this chemical scaffold. Academic publications often focus on the synthesis and biological evaluation of series of compounds that include difluorophenoxyacetate derivatives, contributing to the broader understanding of their structure-activity relationships and potential applications. Continued monitoring of both patent and academic databases is crucial for staying abreast of the latest developments and applications of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2,4-difluorophenoxy)acetate, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via esterification of 2,4-difluorophenol derivatives. A common approach involves reacting 2,4-difluorophenol with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) to form the ester linkage. For purification, recrystallization from ethanol or column chromatography (using hexane/ethyl acetate gradients) is employed to achieve >95% purity . Alternative routes may use sulfuric acid as a catalyst in methanol, followed by ice-water quenching and filtration to isolate the product .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodology : Key techniques include:

  • ¹H-NMR : To confirm the presence of aromatic protons (δ 6.7–7.0 ppm for difluorophenyl groups) and ester methyl groups (δ 3.7–3.9 ppm) .
  • LCMS/HPLC : For assessing purity (>98%) and molecular ion peaks (e.g., m/z 216 [M+H]⁺) .
  • Melting Point Analysis : Consistency with literature values (e.g., 80–84°C) ensures crystallinity and absence of impurities .

Q. What are the common reactions involving this compound in organic synthesis?

  • Methodology : The ester group undergoes hydrolysis to form carboxylic acids under acidic/basic conditions. The phenoxy moiety participates in nucleophilic aromatic substitution (e.g., with amines or thiols) or Suzuki coupling for aryl functionalization . Fluorine atoms may influence regioselectivity in these reactions due to their electron-withdrawing effects .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in scalable protocols?

  • Methodology :

  • Catalyst Screening : Use p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) to enhance esterification efficiency .
  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., di-ester formation) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) increase reaction rates but require careful water removal to prevent hydrolysis .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR vs. LCMS) for derivatives of this compound?

  • Methodology :

  • Cross-Validation : Compare NMR integration ratios with LCMS purity. For example, unexpected peaks in ¹H-NMR may indicate unreacted starting material, which LCMS can quantify .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled intermediates to distinguish overlapping signals in complex mixtures .

Q. What role does this compound play in studying enzyme-substrate interactions?

  • Methodology : The compound’s fluorinated aromatic system mimics natural substrates in enzymatic assays (e.g., cytochrome P450 or hydrolases). Researchers modify the ester group to track hydrolysis kinetics via fluorimetric assays or X-ray crystallography to map binding pockets .

Q. How do structural modifications (e.g., replacing fluorine with other halogens) impact the compound’s reactivity and stability?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., chloro or bromo derivatives) and compare reaction rates in ester hydrolysis or aryl coupling. Fluorine’s electronegativity typically slows hydrolysis compared to chlorine .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; fluorinated analogs often exhibit higher decomposition temperatures due to strong C-F bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.